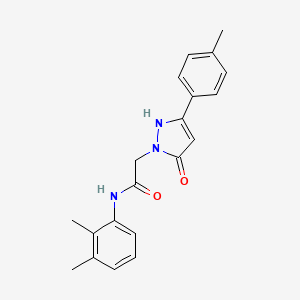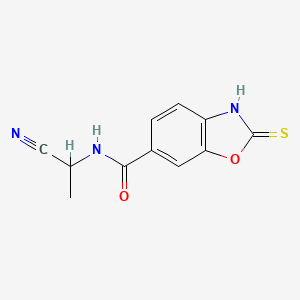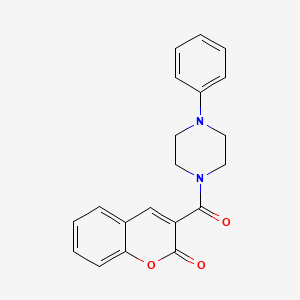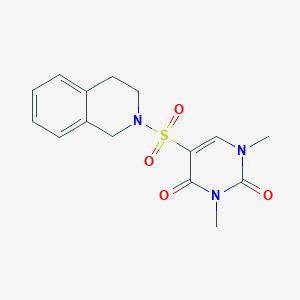![molecular formula C14H15F3O3 B2372907 2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid CAS No. 1439896-72-6](/img/structure/B2372907.png)
2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid” is a chemical compound . It is also known by other synonyms such as “4-(Trifluoromethyl)phenylacetic acid” and "2-[4-(trifluoromethyl)phenyl]acetic acid" . The molecular formula of this compound is C9H7F3O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxan-4-yl group and an acetic acid group . The InChI representation of this compound is InChI=1S/C9H7F3O2/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 204.15 g/mol . Other physical and chemical properties specific to this compound are not provided in the search results.Applications De Recherche Scientifique
1. Organometallic Chemistry
A study by Takeuchi et al. (2003) explored the X-ray crystallographic structures of certain organogermanium compounds, including analogs similar to 2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid. The research focused on compounds with pentacoordinated structures, highlighting the role of oxygen atoms in the formation of these structures.
2. Antimicrobial Activity
The antimicrobial potential of derivatives related to this compound was investigated in several studies. For instance, Krátký et al. (2017) synthesized and evaluated rhodanine-3-acetic acid derivatives, including compounds with trifluoromethylphenyl groups, for their activity against bacteria and fungi.
3. Aldose Reductase Inhibitors
Research by La Motta et al. (2008) involved the synthesis of oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids to test their ability to inhibit aldose reductase. This enzyme is a target for drugs to prevent cataract development, where derivatives of acetic acid play a crucial role.
4. Corrosion Inhibition
A study conducted by Yadav et al. (2015) explored the corrosion inhibition effect of acetic acid derivatives on mild steel in acidic medium. This research is significant for understanding the protective role of these compounds in industrial applications.
5. Synthesis and Characterization
The synthesis and characterization of compounds structurally similar to this compound have been a focus in various studies. For instance, Bingöl et al. (2005) synthesized and characterized thiophen-3-yl acetic acid derivatives, examining their thermal behavior and electrical properties.
6. Crystallography
The crystal structure of compounds related to this compound was studied by Cho et al. (2014). This research provides insights into the molecular arrangement and interactions within the crystal lattice.
Mécanisme D'action
Propriétés
IUPAC Name |
2-[4-[4-(trifluoromethyl)phenyl]oxan-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-3-1-10(2-4-11)13(9-12(18)19)5-7-20-8-6-13/h1-4H,5-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAFRTJCSYEMAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2372825.png)

![2-benzamido-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2372828.png)
![Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate](/img/structure/B2372830.png)
![2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2372831.png)

![2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2372834.png)

![N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2372837.png)
![3-[[1-(3-Methylbut-2-enyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2372841.png)

![2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B2372845.png)
